molecular formula C11H14OS B13641988 1-(O-tolylthio)butan-2-one

1-(O-tolylthio)butan-2-one

Katalognummer: B13641988
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: AEQDOIPMETZNOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(O-tolylthio)butan-2-one is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a butanone backbone with an O-tolylthio group attached to the first carbon

Vorbereitungsmethoden

The synthesis of 1-(O-tolylthio)butan-2-one typically involves the reaction of butan-2-one with O-tolylthiol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol, followed by nucleophilic substitution on the butan-2-one. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(O-tolylthio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The O-tolylthio group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(O-tolylthio)butan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(O-tolylthio)butan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(O-tolylthio)butan-2-one can be compared with other similar compounds such as butan-2-one and its derivatives. While butan-2-one is a simple ketone, the presence of the O-tolylthio group in this compound imparts unique chemical properties, making it more reactive in certain types of chemical reactions. Similar compounds include:

    Butan-2-one: A simple ketone with a similar backbone but lacking the O-tolylthio group.

    4-(Phenylsulfanyl)butan-2-one: Another compound with a similar structure but with a phenylsulfanyl group instead of O-tolylthio.

Eigenschaften

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

1-(2-methylphenyl)sulfanylbutan-2-one

InChI

InChI=1S/C11H14OS/c1-3-10(12)8-13-11-7-5-4-6-9(11)2/h4-7H,3,8H2,1-2H3

InChI-Schlüssel

AEQDOIPMETZNOU-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)CSC1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.